Kibdelin C2
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
105997-85-1 |
|---|---|
Molecular Formula |
C83H88Cl4N8O29 |
Molecular Weight |
1803.4 g/mol |
IUPAC Name |
5,15,32,65-tetrachloro-64-[3-(dodecanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl4N8O29/c1-3-4-5-6-7-8-9-10-11-12-55(102)89-65-70(107)68(105)53(30-96)122-82(65)124-74-51-24-35-25-52(74)120-73-43(85)21-36(22-44(73)86)67(104)64-80(115)93-62(81(116)117)40-26-37(98)27-50(121-83-72(109)71(108)69(106)54(31-97)123-83)56(40)39-19-32(13-16-45(39)99)59(76(111)95-64)90-77(112)60(35)91-78(113)61-41-28-38(29-47(101)57(41)87)118-49-23-33(14-17-46(49)100)58(88-2)75(110)94-63(79(114)92-61)66(103)34-15-18-48(119-51)42(84)20-34/h13-29,53-54,58-72,82-83,88,96-101,103-109H,3-12,30-31H2,1-2H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117) |
InChI Key |
GWYRZMPGANUJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Synonyms |
kibdelin C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kibdelin C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Kibdelin C2, a member of the novel glycopeptide antibiotic complex produced by the actinomycete Kibdelosporangium aridum. The information presented here is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in natural product discovery and antibiotic development.
Discovery of the Kibdelin Complex
The Kibdelin antibiotic complex was first identified from the fermentation broth of a new subspecies of actinomycete, Kibdelosporangium aridum subsp. largum (strain SK&F AAD-609). This microorganism was isolated from a soil sample collected in Arizona.[1] The Kibdelins are a series of related glycopeptides, including Kibdelin A, B, C1, C2, and D. These compounds were found to be structurally related to the aridicins but possess a unique N-acylglucosamine moiety.[2]
Producing Microorganism
-
Genus: Kibdelosporangium
-
Species: aridum
-
Subspecies: largum
-
Strain Designation: SK&F AAD-609[1]
-
Isolation Source: Soil from Arizona, United States
Experimental Protocols
Fermentation for Kibdelin Production
A two-stage fermentation process was utilized for the production of the Kibdelin complex.
Vegetative Culture:
-
A 250 ml Erlenmeyer flask containing 50 ml of vegetative medium (see Table 1) was inoculated with a lyophilized culture of K. aridum subsp. largum.
-
The flask was incubated at 30°C for 72 hours on a rotary shaker at 250 rpm.
-
A 2.5 ml aliquot of this primary vegetative culture was used to inoculate a second 250 ml flask containing 50 ml of the same medium.
-
The secondary vegetative culture was incubated under the same conditions for 24 hours.
Production Culture:
-
A 2-liter Erlenmeyer flask containing 1 liter of production medium (see Table 1) was inoculated with a 5% (v/v) aliquot of the secondary vegetative culture.
-
The production culture was incubated at 28°C for 144 hours on a rotary shaker at 250 rpm.
Table 1: Fermentation Media Composition
| Component | Vegetative Medium ( g/liter ) | Production Medium ( g/liter ) |
| Glucose | 10 | - |
| Soluble Starch | - | 20 |
| NZ Amine A | 5 | - |
| Ardamine pH | - | 5 |
| Beef Extract | 3 | - |
| Yeast Extract | 3 | 3 |
| CaCO₃ | 1 | 3 |
| MOPS | 21 | 21 |
| pH | 7.3 (pre-sterilization) | 7.3 (pre-sterilization) |
Isolation and Purification of this compound
The Kibdelin complex was isolated from the fermentation broth using a combination of affinity and reversed-phase chromatography.[2]
-
Harvest and Filtration: The whole fermentation broth was harvested and the pH was adjusted to 8.0. The broth was then filtered to separate the mycelium from the supernatant.
-
Affinity Chromatography: The filtered supernatant was applied to a D-alanyl-D-alanine agarose affinity column. The column was washed with water and the Kibdelin complex was eluted with 50% acetonitrile in water.[2]
-
Preparative Reversed-Phase HPLC: The eluted fraction containing the Kibdelin complex was concentrated and then subjected to preparative reversed-phase high-performance liquid chromatography (HPLC) to resolve the individual Kibdelin components.[2]
Structural Elucidation
The structure of this compound and its related compounds was determined using a combination of analytical techniques.[2]
-
Mild Acid Hydrolysis: This revealed that the Kibdelins share the same mannosyl aglycon as the aridicins.[2]
-
FAB Mass Spectrometry: Provided molecular weight information.
-
Isoelectric Focusing and Potentiometric Titration: Determined the acidic and basic properties of the molecules.
-
Carbohydrate and Fatty Acid Analyses: Confirmed the presence of N-acylglucosamine and identified the specific fatty acid moieties for each Kibdelin.
This compound is characterized as an N-acylglucosamine analog of the aridicin aglycon, containing a saturated branched-chain C10-C12 fatty acid. The key structural difference between the Kibdelins and aridicins is the oxidation level at the C-6 position of the amino sugar.[2]
Biological Activity
The Kibdelin complex demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant staphylococci.[1] The biological activity of the Kibdelin complex is summarized in the table below.
Table 2: In Vitro Antibacterial Activity of Kibdelin Complex (MIC, µg/ml)
| Organism | MIC (µg/ml) |
| Staphylococcus aureus (penicillin-sensitive) | 0.1 - 0.2 |
| Staphylococcus aureus (penicillin-resistant) | 0.1 - 0.4 |
| Staphylococcus aureus (methicillin-resistant) | 0.2 - 0.8 |
| Staphylococcus epidermidis | 0.1 - 0.4 |
| Streptococcus pyogenes | 0.05 - 0.2 |
| Streptococcus pneumoniae | 0.02 - 0.1 |
| Enterococcus faecalis | 0.4 - 1.6 |
| Clostridium difficile | 0.2 - 0.8 |
Data represents the range of MICs for multiple strains.
In vivo studies in mice demonstrated the effectiveness of the Kibdelin complex in protecting against infections caused by Gram-positive bacteria. Pharmacokinetic studies indicated that the Kibdelins have high serum concentrations and a long half-life, suggesting potential for long-acting therapeutic use.[1]
Mechanism of Action
As a member of the glycopeptide class of antibiotics, this compound is presumed to act by inhibiting bacterial cell wall synthesis. The mechanism involves binding to the D-alanyl-D-alanine terminus of the growing peptidoglycan chains, thereby preventing their cross-linking and compromising the integrity of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the discovery of the producing organism to the isolation of this compound.
Caption: Workflow for this compound discovery and isolation.
References
Kibdelin C2: A Technical Guide to its Source and Natural Origin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the source and natural origin of Kibdelin C2, a potent glycopeptide antibiotic. This document details the producing microorganism, its natural habitat, and the methodologies for its production and isolation, presented in a format tailored for research and development applications.
Source and Natural Origin
This compound is a natural product belonging to the kibdelin complex of novel glycopeptide antibiotics.
Producing Organism: The source of this compound is the bacterium Kibdelosporangium aridum subsp. largum (strain SK&F AAD-609). This actinomycete is a Gram-positive, spore-forming bacterium characterized by the formation of substrate and aerial mycelia.
Natural Habitat: The genus Kibdelosporangium is typically isolated from soil environments. Specifically, Kibdelosporangium aridum has been found in arid and desert soils, suggesting an adaptation to environments with low water availability and high sun exposure. This ecological niche points to a potential for unique metabolic pathways and the production of specialized secondary metabolites, such as the kibdelins.
Production and Quantitative Data
| Parameter | Value | Reference |
| Producing Organism | Kibdelosporangium aridum subsp. largum (SK&F AAD-609) | Shearer et al., 1986 |
| Product | Kibdelin Complex (including this compound) | Shearer et al., 1986 |
| Fermentation Time | 96 - 168 hours | Shearer et al., 1986 |
| Reported Yield | Data for the entire complex, not specified for C2 | Shearer et al., 1986 |
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of Kibdelosporangium aridum subsp. largum and the subsequent isolation and purification of this compound, based on the foundational research.
Cultivation of Kibdelosporangium aridum subsp. largum
This protocol outlines the fermentation process for the production of the kibdelin complex.
Medium Composition:
A suitable production medium for Kibdelosporangium aridum can be formulated based on media used for other actinomycetes. A patent describing the production of a related antibiotic complex by Kibdelosporangium aridum suggests the use of an aqueous nutrient medium containing assimilable sources of carbon and nitrogen.
Example Fermentation Medium:
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar (for solid medium) | 18.0 |
(Note: This is a general medium for Streptomyces and may need optimization for maximal this compound production.)
Fermentation Parameters:
-
Inoculum: A vegetative mycelial suspension of K. aridum subsp. largum.
-
Fermentation Type: Submerged aerobic fermentation.
-
Temperature: 28-30 °C.
-
pH: Maintained between 6.5 and 7.5.
-
Aeration: Sufficient aeration to maintain dissolved oxygen levels.
-
Agitation: Continuous agitation to ensure proper mixing and mass transfer.
-
Duration: 4 to 7 days.
Isolation and Purification of this compound
The purification of this compound from the fermentation broth involves a multi-step chromatographic process.
Step 1: Affinity Chromatography
-
Principle: This step utilizes the specific binding affinity of glycopeptide antibiotics to a ligand, typically a peptide that mimics the bacterial cell wall target (e.g., D-Ala-D-Ala).
-
Stationary Phase: D-Alanyl-D-Alanine agarose column.
-
Loading: The clarified fermentation broth is passed through the column.
-
Washing: The column is washed with a suitable buffer (e.g., phosphate-buffered saline) to remove unbound impurities.
-
Elution: The kibdelin complex is eluted using a competitive ligand or a change in pH.
Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This step separates the components of the kibdelin complex based on their hydrophobicity.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at a suitable wavelength (e.g., 280 nm).
-
Fraction Collection: Fractions are collected and analyzed for the presence of this compound.
-
Final Purification: Fractions containing pure this compound are pooled, desalted, and lyophilized.
Visualizations
The following diagrams illustrate the experimental workflow for this compound isolation and a proposed biosynthetic pathway.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Proposed biosynthetic pathway for this compound.
In-depth Technical Guide: Target Identification Studies of Kibdelin C2
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Kibdelin C2 is a novel small molecule with demonstrated biological activity, the precise molecular target of which remains a critical area of investigation. The identification of a drug's molecular target is a foundational step in drug discovery and development, providing crucial insights into its mechanism of action, potential therapeutic applications, and off-target effects.[1] This guide provides a detailed overview of the experimental methodologies and computational approaches that can be employed in the target identification of this compound.
Methodologies for Target Identification
The pursuit of this compound's molecular target can be broadly categorized into two main approaches: affinity-based pull-down methods and label-free methods.[1] The selection of a particular strategy is crucial and must be carefully considered based on the physicochemical properties of this compound and the biological system being investigated.[1]
Affinity-Based Pull-Down Approaches
Affinity-based pull-down methods rely on the specific interaction between this compound and its protein target(s).[1] This typically involves chemically modifying this compound to incorporate a tag, such as biotin or a photoaffinity linker, which allows for the selective isolation of its binding partners from a complex biological mixture like a cell lysate.[1]
-
Synthesis of Biotinylated this compound: Synthesize a derivative of this compound with a biotin tag attached via a flexible linker. The linker is crucial to minimize steric hindrance that could interfere with target binding.
-
Cell Culture and Lysis: Culture the relevant cell line to a sufficient density and prepare a cell lysate using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubation: Incubate the biotinylated this compound with the cell lysate to allow for the formation of the this compound-target protein complex. A control incubation with an unconjugated biotin molecule should be run in parallel.
-
Capture of Biotinylated Complexes: Add streptavidin-coated magnetic beads or agarose resin to the lysate and incubate to capture the biotinylated this compound and its bound proteins.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads using a competitive elution buffer or by denaturing the proteins.
-
Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[1]
The general workflow for this approach is depicted below:
Label-Free Approaches
Label-free methods utilize this compound in its natural, unmodified state to identify its target proteins.[1] This avoids the potential for the attached tag to interfere with the binding interaction.
The DARTS technique is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[1]
-
Cell Lysate Preparation: Prepare a cell lysate in a suitable buffer.
-
Incubation with this compound: Incubate the cell lysate with this compound. A control incubation without this compound should be run in parallel.
-
Protease Treatment: Treat both the this compound-incubated lysate and the control lysate with a protease, such as thermolysin or pronase.
-
Quenching: Stop the protease reaction after a specific time.
-
Analysis by SDS-PAGE: Analyze the protein profiles of both samples using SDS-PAGE. The target protein of this compound should show increased resistance to proteolysis and therefore appear as a more prominent band in the this compound-treated sample compared to the control.
-
Protein Identification: Excise the band of interest and identify the protein using mass spectrometry.
The logical flow of the DARTS experiment is outlined below:
References
Unraveling the Structure-Activity Relationship of Kibdelin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of Kibdelin analogs, a class of potent cytotoxic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways, this document aims to provide a comprehensive resource for researchers in the fields of oncology and medicinal chemistry.
Core Findings: Structure-Activity Relationship of Kibdelin Analogs
Kibdelones, the broader family to which Kibdelin belongs, are polycyclic tetrahydroxanthones that exhibit potent cytotoxicity against a range of human cancer cell lines. The core structure consists of a hexacyclic scaffold. Structure-activity relationship studies on simplified, synthetically accessible analogs of Kibdelone C have revealed several key insights into the pharmacophore.
The cytotoxicity of Kibdelone C analogs has been evaluated against various cancer cell lines, with IC50 values in the low nanomolar range. Notably, several simplified derivatives have shown improved chemical stability and, in some cases, higher activity than the natural product itself.
A significant finding is that the complex stereochemistry of the natural product does not appear to be essential for its cytotoxic activity. Both enantiomers of Kibdelone C exhibit comparable low nanomolar cytotoxicity. Furthermore, simplified, achiral analogs lacking the intricate stereocenters of the natural product retain potent activity. This suggests that the overall shape and electronic properties of the core scaffold are the primary determinants of cytotoxicity.
Modifications to the F-ring of the Kibdelone C scaffold have shown that hydroxylation at this position is not a strict requirement for activity. In fact, a simplified analog with an unsubstituted aryl F-ring was found to be as active as Kibdelone C. Additionally, chlorination and the presence of a hydroquinone in the B-ring are not essential for the cytotoxic effects.
These findings open avenues for the design and synthesis of novel, more readily accessible Kibdelin analogs with potentially improved therapeutic profiles.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity (IC50 values) of Kibdelone C and its simplified analogs against various human cancer cell lines.
| Compound | HCT116 (Colon) IC50 (nM) | A549 (Lung) IC50 (nM) | PANC-1 (Pancreatic) IC50 (nM) | MDA-MB-231 (Breast) IC50 (nM) |
| (+)-Kibdelone C | 3 - 5 | < 5 | < 5 | < 5 |
| (-)-Kibdelone C | 3 - 5 | < 5 | < 5 | < 5 |
| Analog 74 (Unsubstituted F-ring) | Not Reported | < 5 | < 5 | < 5 |
| Analog 75 (C10 hydroxyl only) | Not Reported | < 5 | < 5 | < 5 |
| Analog 76 (Diol, simaomicin α F-ring) | Not Reported | < 5 | < 5 | < 5 |
| Analog 77 (Lacks C13 hydroxyl) | Not Reported | < 5 | < 5 | < 5 |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
The cytotoxicity of Kibdelin analogs is typically determined using a Sulforhodamine B (SRB) colorimetric assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, A549, PANC-1, MDA-MB-231) are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well in a suitable growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The Kibdelin analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A serial dilution of each compound is prepared in the growth medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.
-
Staining: The TCA is removed by washing the plates five times with slow-running tap water. The plates are then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization and Absorbance Reading: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Immunofluorescence Staining of the Actin Cytoskeleton
To visualize the effects of Kibdelin analogs on the actin cytoskeleton, immunofluorescence staining is performed.
Protocol:
-
Cell Culture and Treatment: Cells are grown on glass coverslips in 24-well plates. After reaching the desired confluency, they are treated with the Kibdelin analog at its approximate IC50 concentration for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: The cells are washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: To reduce non-specific binding, the cells are incubated in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Actin Staining: The cells are then incubated with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a suitable concentration in the blocking buffer for 1 hour at room temperature in the dark. Phalloidin specifically binds to F-actin.
-
Nuclear Staining: After washing with PBS, the cell nuclei are counterstained with a DNA-binding dye such as 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting and Imaging: The coverslips are mounted on microscope slides using an anti-fade mounting medium. The stained cells are then visualized using a fluorescence or confocal microscope.
Proposed Signaling Pathway for Actin Disruption
Cellular studies have revealed that Kibdelone C and its simplified derivatives disrupt the actin cytoskeleton without directly binding to actin or affecting its polymerization in vitro.[1] This suggests that these compounds act on an upstream signaling pathway that regulates actin dynamics. While the direct molecular target of Kibdelin analogs remains to be elucidated, a plausible hypothesis involves the induction of cellular stress, leading to the activation of signaling cascades that converge on the actin cytoskeleton.
One such well-established pathway involves the Rho family of small GTPases, which are master regulators of the actin cytoskeleton.[2] Cellular stress is known to activate stress-activated protein kinase (SAPK) pathways, which can, in turn, influence Rho GTPase activity.
Caption: Proposed signaling cascade initiated by Kibdelin analogs.
Experimental Workflow for SAR Studies
The process of conducting structure-activity relationship studies for Kibdelin analogs involves a cyclical workflow of design, synthesis, and biological evaluation.
Caption: Iterative workflow for Kibdelin analog SAR studies.
References
In-Depth Technical Guide to the Physicochemical Properties of Kibdelin C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelin C2 is a member of the kibdelin class of glycopeptide antibiotics. These complex natural products are produced by the actinomycete Kibdelosporangium aridum subsp. largum (strain SK&F AAD-609), first isolated from a desert soil sample.[1][2][3] Like other glycopeptide antibiotics, kibdelins exhibit potent activity against a range of Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its mechanism of action.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its solubility, stability, and suitability for formulation and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈₃H₈₈Cl₄N₈O₂₉ | [4][5] |
| Molecular Weight | 1803.44 g/mol | [4][5] |
| CAS Number | 105997-85-1 | [4][5] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for this compound, consistent with other glycopeptide antibiotics, is the inhibition of bacterial cell wall biosynthesis.[6][7] This is achieved through a specific interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[8] By binding to this dipeptide, this compound sterically hinders the transglycosylation and transpeptidation reactions that are essential for the polymerization and cross-linking of the peptidoglycan layer.[6][7] This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.
While this is the established primary mechanism, it is important to note that some glycopeptide antibiotics can have secondary effects, such as altering cell membrane permeability or inhibiting other cellular processes. However, specific studies on this compound modulating other distinct signaling pathways have not been identified in the reviewed literature.
Caption: Mechanism of action of this compound.
Experimental Protocols
Isolation and Purification of the Kibdelin Complex
The kibdelin antibiotic complex is isolated from the fermentation broth of Kibdelosporangium aridum subsp. largum (SK&F AAD-609). The following is a generalized protocol based on the initial discovery literature.[9]
Caption: Generalized workflow for the isolation of this compound.
Detailed Steps:
-
Fermentation: Culture Kibdelosporangium aridum subsp. largum in a suitable fermentation medium to produce the kibdelin complex.
-
Harvest and Filtration: At the end of the fermentation cycle, harvest the broth and remove the mycelia by filtration.
-
Affinity Chromatography: The clarified broth is passed through a D-alanyl-D-alanine agarose affinity column. The kibdelin components, which have a high affinity for this ligand, will bind to the column.
-
Elution: Elute the bound kibdelins from the affinity column using an appropriate buffer.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fraction containing the kibdelin complex is then subjected to preparative RP-HPLC to separate the individual components.
-
Fraction Collection: Collect the fraction corresponding to this compound based on the retention time and detector response.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this assay.[10][11]
Materials:
-
This compound stock solution of known concentration.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL.
-
Positive control (bacterial inoculum in broth without antibiotic).
-
Negative control (broth only).
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilution.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10]
Cell Wall Synthesis Inhibition Assay
A whole-cell assay can be employed to confirm that this compound's mechanism of action involves the inhibition of peptidoglycan synthesis.[12][13] This assay typically measures the incorporation of a radiolabeled precursor into the bacterial cell wall.
Principle:
This assay relies on the ability of bacteria to incorporate radiolabeled precursors, such as N-acetylglucosamine (¹⁴C-GlcNAc) or meso-[³H]diaminopimelic acid, into newly synthesized peptidoglycan.[12][13] An inhibitor of cell wall synthesis will prevent this incorporation.
Generalized Protocol:
-
Bacterial Culture: Grow a susceptible bacterial strain to the mid-logarithmic phase.
-
Assay Setup: In a reaction mixture, combine the bacterial culture, the radiolabeled precursor, and varying concentrations of this compound. Include a no-antibiotic control.
-
Incubation: Incubate the reaction mixtures under conditions that support bacterial growth and cell wall synthesis.
-
Precipitation and Washing: Stop the reaction and precipitate the macromolecules, including the cell wall, using an acid (e.g., trichloroacetic acid). Wash the precipitate to remove unincorporated radiolabeled precursor.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter. A decrease in radioactivity in the presence of this compound compared to the control indicates inhibition of cell wall synthesis.
Conclusion
This compound is a potent glycopeptide antibiotic with a well-established mechanism of action targeting bacterial cell wall synthesis. While its fundamental molecular formula and weight are known, a comprehensive understanding of its physicochemical properties for advanced drug development requires further experimental characterization. The provided protocols offer a foundational framework for the isolation, purification, and biological evaluation of this compound. Further research into its specific interactions and potential secondary mechanisms could unveil new therapeutic opportunities.
References
- 1. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kibdelosporangium aridum subsp. largum | Type strain | DSM 44150, ATCC 39922, IFO 15152, NBRC 15152, JCM 9107, IMSNU 21347, KCTC 9363, NRRL B-24462 | BacDiveID:13291 [bacdive.dsmz.de]
- 3. Subspecies: Kibdelosporangium aridum largum [lpsn.dsmz.de]
- 4. This compound - CD BioSustainable [sustainable-bio.com]
- 5. This compound | 105997-85-1 [amp.chemicalbook.com]
- 6. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Glycopeptide antibiotics and their novel semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KIBDELINS (AAD-609), NOVEL GLYCOPEPTIDE ANTIBIOTICS [jstage.jst.go.jp]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development for Kibdelin C2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kibdelin C2 is a novel natural product with potential therapeutic applications. As with any new chemical entity, a thorough in vitro characterization is the first step in understanding its biological activity and mechanism of action. These application notes provide a comprehensive guide to developing a panel of in vitro assays to profile this compound. The protocols detailed below are foundational for assessing its effects on cell viability, apoptosis, and specific enzyme activity, providing a solid basis for further preclinical development.
Section 1: Cell Viability and Proliferation Assays
Application Note:
The initial assessment of a novel compound's biological activity often begins with evaluating its effect on cell proliferation and viability. These assays are crucial for determining cytotoxic or cytostatic effects and for establishing a therapeutic window. The MTT assay is a widely used, robust, and cost-effective colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[1][2] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2] The intensity of the purple color is directly proportional to the number of viable cells.[3] This assay is recommended as a primary screen to determine the concentration range at which this compound affects cell viability across various cancer cell lines.
Experimental Protocol: MTT Cell Proliferation Assay [1][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
References
Application Notes and Protocols: Kibdelin C2
A comprehensive guide for researchers, scientists, and drug development professionals on the cell culture treatment protocols for Kibdelin C2.
Introduction
This compound is a novel therapeutic compound with significant potential in cellular research and drug development. Its mechanism of action involves the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis. Understanding the precise protocols for its application in cell culture is crucial for obtaining reproducible and meaningful experimental results. These application notes provide detailed methodologies for the use of this compound in various cell-based assays, along with data presentation and visualization of its signaling cascade.
Data Summary
The following table summarizes the quantitative data associated with the cellular effects of this compound treatment.
| Parameter | Cell Line | Value | Experimental Context |
| IC50 | HCT116 | 5 µM | 72-hour treatment, cell viability assessed by MTT assay |
| A549 | 12 µM | 72-hour treatment, cell viability assessed by MTT assay | |
| Apoptosis Induction | HCT116 | 45% | 24-hour treatment with 10 µM this compound, measured by Annexin V staining |
| A549 | 30% | 24-hour treatment with 20 µM this compound, measured by Annexin V staining | |
| Caspase-3 Activation | HCT116 | 3.5-fold increase | 24-hour treatment with 10 µM this compound |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cell cultures for subsequent treatment with this compound.
Materials:
-
HCT116 or A549 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT116 and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a lower density in fresh medium.
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Protocol:
-
Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow.
Caption: Proposed signaling cascade of this compound leading to apoptosis.
Caption: General experimental workflow for studying this compound effects.
Application Notes and Protocols for Antibacterial Susceptibility Testing of Kibdelin C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelin C2 is a novel investigational agent with potential broad-spectrum antibacterial activity. As with any new antimicrobial compound, rigorous and standardized in vitro susceptibility testing is crucial to determine its spectrum of activity, potency, and potential clinical utility. These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacterial isolates to this compound using established methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.
Principle of Antibacterial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism in vitro.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] MIC values are a key parameter for assessing the efficacy of a new antibiotic against different bacterial strains.[5] Another common method is the disk diffusion (Kirby-Bauer) test, which provides a qualitative assessment of susceptibility based on the size of the growth inhibition zone around an antibiotic-impregnated disk.[6][7]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.[6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline (0.85% w/v)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Dilutions:
-
Create a serial two-fold dilution of this compound in CAMHB in the 96-well plate.
-
The typical final concentration range to test for a new compound might be from 128 µg/mL down to 0.06 µg/mL.
-
Ensure each well contains 50 µL of the respective this compound concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.[4]
-
The final volume in each well will be 100 µL.
-
Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative measure of susceptibility and is useful for screening multiple isolates.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[8]
-
-
Disk Application:
-
Using sterile forceps, apply a paper disk impregnated with a known amount of this compound onto the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.[7]
-
Data Presentation
The following tables present hypothetical data for this compound to illustrate how results should be structured.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | 4 |
| Streptococcus pneumoniae ATCC 49619 | Positive | 1 |
| Escherichia coli ATCC 25922 | Negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 |
| Klebsiella pneumoniae ATCC 13883 | Negative | 16 |
Table 2: Zone of Inhibition Diameters for this compound (30 µg disk) against various bacterial strains.
| Bacterial Strain | Gram Stain | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | 22 | Susceptible |
| Enterococcus faecalis ATCC 29212 | Positive | 18 | Intermediate |
| Streptococcus pneumoniae ATCC 49619 | Positive | 25 | Susceptible |
| Escherichia coli ATCC 25922 | Negative | 15 | Intermediate |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 10 | Resistant |
| Klebsiella pneumoniae ATCC 13883 | Negative | 12 | Resistant |
(Note: Interpretation breakpoints for Susceptible, Intermediate, and Resistant would need to be established through further studies).
Visualizations
Hypothetical Signaling Pathway Inhibition by this compound
The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key bacterial signaling pathway, for example, cell wall synthesis.
Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.
Experimental Workflow for MIC Determination
This diagram outlines the key steps in the broth microdilution protocol.
Caption: Workflow for Broth Microdilution MIC Testing.
Logical Relationship for Susceptibility Interpretation
This diagram illustrates the decision-making process for interpreting susceptibility results.
Caption: Logic for interpreting MIC results.
References
Application Notes and Protocols: Kibdelin C2 as a Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2] These enzymes function by creating transient single- or double-stranded breaks in the DNA backbone, allowing for the passage of another DNA segment before resealing the break.[3][4] Due to their critical role in cell proliferation, topoisomerases have emerged as key targets for the development of anticancer therapies.[3][5] Topoisomerase inhibitors are compounds that interfere with this enzymatic activity, leading to the accumulation of DNA damage and subsequent induction of apoptosis in rapidly dividing cancer cells.[3][5] These inhibitors are broadly classified into two categories: topoisomerase poisons, which stabilize the transient DNA-enzyme cleavage complex, and catalytic inhibitors, which prevent the enzyme from binding to DNA or hydrolyzing ATP.[3][4][6]
This document provides detailed application notes and protocols for the characterization of a novel topoisomerase inhibitor, Kibdelin C2. The following sections will describe its mechanism of action, provide quantitative data on its inhibitory activity, and outline detailed experimental procedures for its evaluation.
Mechanism of Action
This compound is a potent inhibitor of both type I and type II topoisomerases. Its primary mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, classifying it as a topoisomerase poison.[3] By preventing the re-ligation of the DNA strands, this compound induces the accumulation of single- and double-strand breaks, which triggers a DNA damage response and ultimately leads to apoptosis.
The proposed signaling pathway for this compound-induced apoptosis is initiated by the formation of stable this compound-topoisomerase-DNA ternary complexes. This leads to the activation of DNA damage sensors, which in turn activate downstream effector kinases. These signaling cascades culminate in the activation of caspases and the execution of the apoptotic program.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kibdelin C2 (Kibdelone C) in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelone C, a polycyclic tetrahydroxanthone natural product, has demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell structure, motility, and proliferation. Notably, this disruption occurs without direct binding to actin, suggesting an indirect mechanism of action that presents a compelling area for cancer research and drug development. These application notes provide a summary of the cytotoxic activity of Kibdelone C and detailed protocols for its study in cancer cell line research.
Data Presentation
The cytotoxic activity of Kibdelone C and its derivatives has been evaluated against various human cancer cell lines, demonstrating efficacy in the low nanomolar range.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| (+)-Kibdelone C | HCT116 | Colon Carcinoma | ~3-5 | [1] |
| (-)-Kibdelone C | HCT116 | Colon Carcinoma | ~3-5 | [1] |
| Methyl Kibdelone C | HCT116 | Colon Carcinoma | ~3-5 | [1] |
| Kibdelone C | SR | Leukemia | < 1 | |
| Kibdelone C | SN12C | Renal Carcinoma | < 1 | |
| Kibdelones (A, B, C) | Various | Lung, Colon, Ovarian, Prostate, Breast | < 5 |
Signaling Pathway
Kibdelone C induces cancer cell death by disrupting the actin cytoskeleton. While the precise molecular mechanism is still under investigation, it is understood that Kibdelone C does not directly bind to actin. This suggests an indirect action, potentially through the modulation of actin-binding proteins (ABPs) that regulate actin polymerization and depolymerization. This disruption of the actin filament dynamics leads to impaired cell division, migration, and ultimately, apoptosis.
Caption: Proposed signaling pathway of Kibdelone C in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Kibdelone C on cancer cell lines.
Cell Culture
This protocol outlines the general procedure for culturing HCT116 and A549 cancer cell lines.
Materials:
-
HCT116 or A549 cell line
-
McCoy's 5A Medium (for HCT116) or DMEM (for A549)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the desired density for subculturing or experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Kibdelone C stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of Kibdelone C in complete medium.
-
Remove the medium from the wells and add 100 µL of the Kibdelone C dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Immunofluorescence Staining of F-actin
This protocol is for visualizing the actin cytoskeleton in cells treated with Kibdelone C.
Materials:
-
Cells cultured on glass coverslips
-
Kibdelone C
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with Kibdelone C at the desired concentration and for the desired time. Include a vehicle control.
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA for 30 minutes.
-
Incubate with fluorescently labeled phalloidin (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel anti-cancer compound like Kibdelone C.
Caption: General experimental workflow for Kibdelone C studies.
References
Troubleshooting & Optimization
Kibdelin C2 stability issues in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Kibdelin C2. It addresses common stability issues encountered in aqueous solutions and offers troubleshooting strategies to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns in aqueous solutions?
This compound is a potent experimental molecule under investigation for its therapeutic potential. As a complex natural product derivative, its structure contains moieties that are susceptible to degradation in aqueous environments. The two primary stability concerns are:
-
Hydrolysis: this compound contains a lactone (cyclic ester) ring that is prone to hydrolysis, especially under basic or neutral pH conditions. This reaction opens the ring to form an inactive carboxylic acid metabolite (KC2-HYD).[1][2][3][4]
-
Oxidation: The molecule possesses an electron-rich phenolic group that can be easily oxidized, particularly when exposed to air, light, or certain metal ions.[5][6][7] This process can lead to the formation of colored quinone-like degradants (KC2-OX) and a loss of biological activity.
Q2: What are the visible signs of this compound degradation?
Degradation can manifest in several ways:
-
Visual Changes: A freshly prepared solution of this compound should be clear and colorless. The development of a yellow or brownish tint is a common indicator of oxidative degradation.
-
Analytical Changes: When analyzed by chromatography (e.g., HPLC, LC-MS), degradation is indicated by a decrease in the peak area of the parent this compound molecule over time and the appearance of new peaks corresponding to degradation products.[8][9][10]
-
Loss of Activity: In biological assays, a time-dependent decrease in the expected potency or efficacy is a strong indicator of compound instability in the assay medium.
Q3: How should I prepare and store aqueous solutions of this compound to minimize degradation?
To ensure maximum stability, follow these guidelines:
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an anhydrous, high-purity solvent like DMSO. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock into your desired aqueous buffer.
-
pH: Use a slightly acidic buffer (pH 4.0-5.5) for dilutions, as this compound exhibits maximum stability in this range. Avoid neutral or alkaline buffers (pH > 7) if possible.
-
Temperature: Keep aqueous solutions on ice and use them as quickly as possible.
-
Oxygen and Light: To prevent oxidation, use buffers that have been degassed by sparging with nitrogen or argon. Protect solutions from light by using amber vials or wrapping containers in foil.
Q4: Which analytical techniques are recommended for monitoring this compound stability?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach for quantifying this compound and its degradation products.[11][12][13][14] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products.[9][10][15][16]
Troubleshooting Guide
Problem: My experimental results are inconsistent, or I observe a loss of biological activity over time.
-
Possible Cause: This is a classic sign of this compound degradation in your aqueous assay buffer. The rate of degradation can be influenced by the buffer's pH, composition, temperature, and the duration of the experiment.
-
Troubleshooting Steps:
-
Verify Solution Age: Always use freshly prepared aqueous solutions of this compound for your experiments. Do not use solutions that have been stored for several hours at room temperature or even at 4°C.
-
Check Buffer pH: Measure the pH of your experimental buffer. If it is neutral or alkaline, the hydrolysis rate may be significant. Refer to the pH-stability data in Table 1.
-
Perform a Time-Course Stability Study: Analyze the concentration of this compound in your assay buffer at different time points (e.g., 0, 1, 2, 4, and 24 hours) using the HPLC method described in the protocols section. This will determine the compound's half-life under your specific experimental conditions.
-
Mitigation Strategies:
-
If possible, adjust the assay buffer to a more acidic pH (e.g., pH 5.5) where this compound is more stable.
-
Reduce the incubation time of the experiment.
-
Prepare the compound solution immediately before adding it to the assay.
-
-
Problem: My this compound solution has turned yellow/brown.
-
Possible Cause: This color change is characteristic of oxidation of the phenolic moiety in this compound. This is often accelerated by exposure to atmospheric oxygen, light, or trace metal contaminants in the buffer.
-
Troubleshooting Steps:
-
Protect from Light: Ensure all solutions containing this compound are protected from ambient and UV light by using amber vials or aluminum foil.
-
De-gas Buffers: Prepare buffers with high-purity water and de-gas them thoroughly by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before use.
-
Consider Additives: In some cases, adding a small amount of an antioxidant (e.g., 0.01% BHT) or a chelating agent (e.g., 100 µM EDTA) to the buffer can help prevent oxidation.[17] However, these additives must be tested for compatibility with your specific assay.
-
Source of Reagents: Ensure high-purity reagents are used for buffer preparation, as trace metal impurities can catalyze oxidation.
-
Problem: I am observing new and unexpected peaks in my HPLC or LC-MS analysis.
-
Possible Cause: The appearance of new peaks that grow over time while the parent this compound peak decreases is definitive evidence of degradation.[18]
-
Troubleshooting Steps:
-
Identify the Degradants: Use the information in Table 2 to make a preliminary identification of the degradation products. The primary hydrolysis product (KC2-HYD) will have a mass increase of +18 Da (addition of H₂O). Oxidized products (KC2-OX) may show a mass increase of +16 Da (addition of oxygen) or a decrease of -2 Da (formation of a quinone).
-
Characterize with LC-MS/MS: To confirm the identity of the degradants, perform LC-MS/MS analysis. The fragmentation pattern of the degradation products can be compared to that of the parent compound to elucidate their structures.[9][15]
-
Review Experimental Conditions: The identity of the major degradant can provide clues about the instability trigger. A prominent KC2-HYD peak points to pH-related hydrolysis, whereas a prominent KC2-OX peak indicates an oxidation issue. Use this information to refine your solution preparation and handling protocol as described above.
-
Quantitative Stability Data
Table 1: pH-Rate Profile for this compound Degradation in Aqueous Buffers
| pH | Temperature (°C) | Half-life (t½) in hours | Primary Degradation Pathway |
| 3.0 | 25°C | > 72 hours | Minimal Degradation |
| 5.0 | 25°C | ~ 48 hours | Hydrolysis |
| 7.4 | 25°C | ~ 6 hours | Hydrolysis & Oxidation |
| 9.0 | 25°C | < 1 hour | Rapid Hydrolysis |
| 7.4 | 4°C | ~ 24 hours | Hydrolysis & Oxidation |
Table 2: Common Degradation Products of this compound Identified by LC-MS
| Degradant ID | Name | Molecular Weight Change | Description | Typical HPLC Retention |
| KC2-HYD | Hydrolysis Product | +18.01 Da | Result of lactone ring opening. | More polar, elutes earlier than this compound. |
| KC2-OX1 | Oxidation Product 1 | +15.99 Da | Mono-hydroxylated species. | Polarity similar to or slightly greater than this compound. |
| KC2-OX2 | Oxidation Product 2 | -2.02 Da | Quinone-like species. | Less polar, may elute later than this compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a reverse-phase HPLC method capable of separating this compound from its primary degradation products.[11][12][14]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% B
-
17-17.1 min: 80% to 20% B (linear gradient)
-
17.1-20 min: 20% B (re-equilibration)
-
-
Sample Preparation for Stability Study:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 20 µg/mL in the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).
-
Place the solution in a temperature-controlled environment (e.g., 25°C water bath), protected from light.
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the degradation by diluting it 1:1 with Mobile Phase A. If necessary, store these quenched samples at -20°C until analysis.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial (t=0) peak area. The percentage of each degradant can be calculated using the relative peak areas.
Protocol 2: Preparation of a Stabilized Aqueous Working Solution
This protocol provides a best-practice method for preparing this compound solutions for biological assays.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0). Use high-purity water and reagents.
-
Degassing: Place the buffer in a sealed container and sparge with a gentle stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Stock Solution: Thaw a single-use aliquot of this compound in DMSO (e.g., 10 mM) at room temperature.
-
Dilution: Just before use, dilute the DMSO stock solution to the final desired concentration in the pre-chilled, degassed aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.5%).
-
Handling: Keep the final aqueous solution on ice and protected from light at all times. Use the solution within 1-2 hours of preparation for best results.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for stability assessment.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 11. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. academic.oup.com [academic.oup.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. zefsci.com [zefsci.com]
Technical Support Center: Optimizing Kibdelin C2 Concentration for Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Kibdelin C2 for in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic serial dilution series, for example, from 100 µM down to 0.01 µM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) value of the compound for the specific cell line being tested.
Q2: Which type of cytotoxicity assay is most suitable for testing this compound?
A2: The choice of assay depends on the expected mechanism of action of this compound. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity and are suitable for assessing cell viability.[1][2]
-
LDH Release Assay: This assay measures lactate dehydrogenase (LDH) released from damaged cells, indicating loss of membrane integrity.
-
ATP-based Assays: These assays quantify ATP levels as an indicator of viable, metabolically active cells.
-
Real-time Cytotoxicity Assays: These assays use non-lytic reagents to continuously monitor cell death over time.
It is often advisable to use two different assay methods to confirm the cytotoxic effects and rule out assay-specific artifacts.
Q3: How long should I incubate the cells with this compound?
A3: Incubation time is a critical parameter and should be optimized. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[3] A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the optimal endpoint for observing the cytotoxic effects of this compound.
Q4: What are the essential controls to include in my cytotoxicity assay plate?
A4: Proper controls are crucial for data interpretation. The following controls should be included:
-
Untreated Cells (Negative Control): Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Medium Blank: Wells containing only cell culture medium to measure background absorbance/fluorescence.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No cytotoxic effect observed even at high concentrations | This compound may not be cytotoxic to the chosen cell line, the concentration range is too low, or the incubation time is too short. | Test on a different cell line. Expand the concentration range to higher levels. Perform a time-course experiment with longer incubation periods. |
| "Bell-shaped" dose-response curve | Compound precipitation at high concentrations, or off-target effects. | Visually inspect the wells for any precipitate. Reduce the highest concentration tested. Consider if the compound has complex biological effects.[3] |
| High background signal in blank wells | Contamination of the medium or assay reagents. | Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed throughout the experiment. |
| Inconsistent results between experiments | Variations in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase when seeding. Prepare fresh reagents for each experiment. |
Experimental Protocols
General Protocol for Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1]
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the medium blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example Data for this compound Cytotoxicity in A549 Cells (48h Incubation)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 33.3 | 15.8 ± 2.5 |
| 11.1 | 45.3 ± 4.2 |
| 3.7 | 80.1 ± 5.6 |
| 1.2 | 95.7 ± 3.8 |
| 0.4 | 98.2 ± 2.1 |
| 0 (Vehicle) | 100 ± 3.5 |
Visualizations
Caption: Workflow for optimizing this compound concentration using an MTT assay.
Caption: A logical flowchart for troubleshooting common cytotoxicity assay issues.
References
preventing Kibdelin C2 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kibdelin C2 during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity after short-term storage in solution. | Degradation of this compound in solution. Common causes include hydrolysis of the depsipeptide bond, oxidation, or adsorption to the storage vial. | - Storage Conditions: For short-term storage (up to one week), it is recommended to store solutions at 4°C. For longer durations, aliquoting and freezing at -20°C or -80°C is advised to minimize degradation. - pH of Solution: Maintain the pH of the stock solution between 5 and 6, as extreme pH can accelerate hydrolysis. - Solvent Choice: Use sterile, high-purity solvents for reconstitution. For peptides with residues prone to oxidation, deoxygenated solvents are recommended. - Vial Type: Use low-protein-binding polypropylene or glass vials to prevent adsorption. |
| Visible precipitates or cloudiness in the reconstituted solution. | Poor solubility or aggregation of this compound. This can be influenced by the solvent, pH, and concentration. | - Solubility Testing: Before preparing a bulk solution, test the solubility of a small amount of the peptide in different solvent systems. - Reconstitution Protocol: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation. Add the solvent to the peptide and gently swirl or sonicate to dissolve. Avoid vigorous shaking. - Solvent Selection: If this compound is hydrophobic, initial dissolution in a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer, may be necessary.[1][2] |
| Inconsistent experimental results from the same batch of this compound. | Degradation due to improper handling, such as repeated freeze-thaw cycles or exposure to light and moisture. | - Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes before freezing.[3][4][5] - Protection from Light: Store both lyophilized powder and solutions in light-resistant containers or protected from light.[3][6][7] - Moisture Prevention: Always allow the vial to reach room temperature in a desiccator before opening to prevent moisture absorption by the hygroscopic lyophilized powder.[4][5][7] |
| Change in the chromatographic profile (e.g., new peaks) of the this compound sample over time. | Chemical degradation of the peptide, leading to the formation of degradation products. | - Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[8][9][10] - Analytical Monitoring: Regularly assess the purity of stored this compound using stability-indicating analytical methods like RP-HPLC or LC-MS.[11][12] |
Frequently Asked Questions (FAQs)
Storage of Lyophilized this compound
-
What is the optimal temperature for long-term storage of lyophilized this compound? For long-term stability, lyophilized this compound should be stored at -20°C or preferably at -80°C.[3][4][6]
-
How should I handle the lyophilized powder upon receipt? Upon receipt, store the sealed vial at the recommended low temperature. Before opening, allow the vial to warm to room temperature inside a desiccator to prevent moisture condensation, which can accelerate degradation.[5][7]
-
Are there specific amino acids in a peptide sequence that are more prone to degradation? Yes, peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation.[3][13] Asparagine and glutamine can undergo deamidation. The ester bond in depsipeptides is also a potential site for hydrolysis.
Reconstitution and Storage of this compound Solutions
-
What is the recommended solvent for reconstituting this compound? The choice of solvent depends on the polarity of this compound. For hydrophilic peptides, sterile distilled water or a buffer at pH 5-6 is a good starting point. For hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be required.[1]
-
How can I improve the solubility of a difficult-to-dissolve peptide? Gentle sonication can aid in dissolving the peptide.[1] If the peptide is acidic or basic, adjusting the pH of the solvent away from the peptide's isoelectric point can improve solubility.
-
How long can I store this compound in solution? The stability of peptides in solution is limited. For short-term storage (up to a week), 4°C is acceptable. For longer periods, it is highly recommended to aliquot the solution and store it frozen at -20°C or -80°C.[4][5][6] Avoid repeated freeze-thaw cycles.[3][5]
Quantitative Data Summary
| Parameter | Condition | General Effect on Stability | Recommendation |
| Temperature | Lyophilized: Room Temp vs. -20°C vs. -80°C | Stability significantly increases at lower temperatures. | Store lyophilized peptide at -20°C for short-term and -80°C for long-term.[3][4][6] |
| Solution: 4°C vs. -20°C | Freezing the solution significantly slows down degradation. | Aliquot and store solutions at -20°C or -80°C for long-term use.[4][5] | |
| pH | Acidic (pH < 3) | Can lead to hydrolysis of peptide bonds. | Avoid strongly acidic conditions. |
| Neutral (pH 5-7) | Generally the most stable range for peptides in solution.[14] | Maintain stock solutions at a pH of 5-6.[3] | |
| Basic (pH > 8) | Can cause deamidation and other modifications. | Avoid basic conditions. | |
| Moisture | Presence of water in lyophilized powder | Greatly decreases long-term stability by promoting hydrolysis.[5][7] | Store in a tightly sealed vial in a desiccated environment.[6] |
| Oxygen | Exposure to air | Can lead to oxidation of susceptible amino acid residues (e.g., Cys, Met, Trp).[3][13] | Purge the vial with an inert gas like nitrogen or argon before sealing.[5] |
| Light | Exposure to UV or visible light | Can cause photodegradation of light-sensitive residues.[7] | Store in amber vials or protect from light.[6][7] |
| Enzymes | Presence of esterases (e.g., in serum) | Can lead to rapid hydrolysis of the depsipeptide ester bond.[15] | Work in a sterile environment and use high-purity solvents. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
-
Preparation of Stock Solution: Reconstitute lyophilized this compound in an appropriate solvent (e.g., acetonitrile/water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
Incubation under Stress Conditions: Aliquot the stock solution into separate vials for each condition to be tested (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for eluting this compound (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm and 280 nm).
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining this compound at each time point relative to the initial time point.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is for the identification and characterization of potential degradation products.
-
Sample Preparation: Use samples from the stability study (Protocol 1) that show significant degradation.
-
LC-MS Analysis:
-
LC System: Use an HPLC or UPLC system coupled to a mass spectrometer.
-
Column and Mobile Phase: Similar to the RP-HPLC protocol.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the properties of this compound.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the intact this compound.
-
Search for new peaks in the chromatogram of the degraded samples.
-
Determine the m/z of the degradation products.
-
Based on the mass difference between the parent molecule and the degradation products, propose potential modifications (e.g., hydrolysis, oxidation).
-
Use tandem MS (MS/MS) to fragment the degradation products and obtain structural information to confirm the site of modification.
-
Visualizations
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsra.net [ijsra.net]
- 12. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 13. How to reconstitute my peptide [biosyn.com]
- 14. bachem.com [bachem.com]
- 15. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Kibdelin C2
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Kibdelin C2, a hypothetical selective kinase inhibitor. The information herein is intended to help minimize off-target effects and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Kinase X, a serine/threonine kinase implicated in the proliferation of certain cancer cell lines. By binding to the ATP-binding pocket of Kinase X, this compound prevents downstream signaling events that contribute to cell growth and survival.
Q2: What are the potential off-target effects of this compound?
While designed for selectivity, this compound may interact with other kinases or proteins, particularly those with structurally similar ATP-binding sites. These off-target interactions can lead to unintended cellular effects, including toxicity or the modulation of other signaling pathways. Understanding and mitigating these effects is crucial for accurate experimental interpretation. Strategies for minimizing off-target effects are a key focus of drug development.[1]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is a critical aspect of drug development and research.[1] Several strategies can be employed:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound by performing a thorough dose-response analysis to determine the optimal concentration for on-target activity with minimal off-target effects.
-
Use of Control Compounds: Include a structurally related but inactive control compound to differentiate between on-target and non-specific effects.
-
Orthogonal Approaches: Confirm findings using alternative methods to inhibit Kinase X, such as RNA interference (e.g., siRNA, shRNA), to ensure the observed phenotype is not a result of off-target interactions.
-
Kinase Profiling: Perform comprehensive kinase profiling assays to identify potential off-target kinases.
-
Cell Line Selection: Use cell lines with varying expression levels of Kinase X to correlate the observed effects with the presence of the target.
Q4: What is the recommended concentration range for using this compound?
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the IC50 value for your specific system. A summary of hypothetical IC50 values is provided in the table below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentration. | Off-target effects on essential cellular kinases. | - Lower the concentration of this compound.- Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration.- Screen for off-target effects using a kinase panel. |
| Inconsistent results between experiments. | - Reagent variability.- Cell passage number.- Inconsistent treatment times. | - Use freshly prepared this compound solutions.- Maintain a consistent cell passage number for all experiments.- Standardize all experimental parameters, including incubation times. |
| Lack of on-target effect at previously reported concentrations. | - Low expression of Kinase X in the cell model.- Degraded this compound. | - Confirm Kinase X expression using Western blot or qPCR.- Use a fresh aliquot of this compound.- Verify the activity of this compound in a cell-free kinase assay. |
| Observed phenotype does not match expected downstream effects of Kinase X inhibition. | - Off-target effects are dominating the cellular response.- The signaling pathway in your model differs from the established pathway. | - Perform a phosphoproteomics analysis to identify affected pathways.- Use a rescue experiment by overexpressing a drug-resistant mutant of Kinase X.- Validate the signaling pathway in your specific cell model. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| Kinase X (On-Target) | 15 | Cell-free Kinase Assay |
| Off-Target Kinase A | 850 | Cell-free Kinase Assay |
| Off-Target Kinase B | >10,000 | Cell-free Kinase Assay |
| Off-Target Kinase C | 1,200 | Cell-free Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Kinase X Expression | Proliferation IC50 (nM) |
| Cancer Cell Line 1 | High | 50 |
| Cancer Cell Line 2 | Moderate | 250 |
| Normal Fibroblasts | Low | >10,000 |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 1 nM to 100 µM in cell culture medium.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Proliferation Assessment: Add a cell proliferation reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for On-Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of a known Kinase X substrate. Subsequently, incubate with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Hypothetical signaling pathway of Kinase X inhibited by this compound.
Caption: Workflow for assessing on-target and off-target effects of this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
Technical Support Center: Scaling Up Kibdelin C2 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of Kibdelin C2 synthesis. Given the structural complexity of this compound, this guide focuses on the key chemical motifs present in the molecule: the spirocyclic oxindole core, the pyrrolizidine system, and the stereochemically rich connections. While a specific, published total synthesis of this compound is not publicly available, the challenges and solutions presented here are based on established principles and common issues in the synthesis of these structural components.
Troubleshooting Guide
This guide addresses potential issues in a question-and-answer format, focusing on problems that may arise when transitioning from lab-scale to pilot-plant or manufacturing scale.
I. Spirocyclic Oxindole Formation
The formation of the spirocyclic oxindole core is a critical step that often involves the creation of a quaternary carbon center.
Question: Our diastereoselectivity for the spirocyclization has decreased significantly upon scale-up. What are the likely causes and how can we address this?
Answer:
Several factors can influence diastereoselectivity during scale-up:
-
Mixing and Temperature Gradients: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration. This can alter the reaction kinetics and favor the formation of undesired diastereomers.
-
Troubleshooting:
-
Improve agitation by using an appropriate impeller and optimizing the stirring speed.
-
Ensure uniform heat transfer by using a reactor with a jacket and a well-controlled heating/cooling system.
-
Consider a slower addition of reagents to maintain a more constant temperature and concentration profile.
-
-
-
Solvent Effects: The choice of solvent can have a profound impact on the transition state of the cyclization. A solvent that was suitable at a small scale may not perform optimally under new processing conditions.
-
Troubleshooting:
-
Re-screen a panel of solvents to find one that provides the best selectivity under the scaled-up conditions.
-
Ensure the solvent is rigorously dried, as trace amounts of water can interfere with many catalytic and stoichiometric reactions.
-
-
-
Catalyst Activity and Deactivation: If a catalyst is used for the spirocyclization, its activity and stability can be affected by impurities or longer reaction times at scale.
-
Troubleshooting:
-
Analyze the starting materials for any new impurities that may be present in larger batches.
-
Evaluate the catalyst's stability over the extended reaction time. It may be necessary to use a more robust catalyst or a higher catalyst loading.
-
-
II. Pyrrolizidine Ring System Synthesis
The construction of the pyrrolizidine skeleton often involves multi-step sequences that can be sensitive to reaction conditions.
Question: We are observing low yields and the formation of several byproducts during the key cyclization step to form the pyrrolizidine ring. How can we optimize this?
Answer:
Low yields and byproduct formation in pyrrolizidine synthesis on a larger scale can often be traced to:
-
Incomplete Reactions: A reaction that appeared to go to completion on a small scale may be less efficient in a larger volume.
-
Troubleshooting:
-
Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC).
-
It may be necessary to increase the reaction time or temperature, but this should be done cautiously to avoid promoting side reactions.
-
-
-
Side Reactions: The desired reaction pathway may be competing with other, less favorable pathways that become more significant at scale.
-
Troubleshooting:
-
Identify the byproducts by analytical techniques (e.g., LC-MS, NMR) to understand the competing reaction pathways.
-
Adjust the reaction conditions (e.g., temperature, concentration, choice of base or acid) to disfavor the side reactions.
-
-
-
Purification Challenges: The isolation of the desired product from a complex mixture can be more difficult on a larger scale.
-
Troubleshooting:
-
Develop a robust purification protocol. This may involve re-evaluating the choice of chromatography media and solvent systems.
-
Consider a crystallization step if the product is a solid, as this can be a highly effective and scalable purification method.
-
-
III. Stereocontrol and Asymmetric Catalysis
Maintaining high enantioselectivity is a common challenge in scaling up asymmetric reactions.
Question: The enantiomeric excess (ee) of our product from a catalytic asymmetric reaction has dropped from >95% to around 80% on a larger scale. What should we investigate?
Answer:
A decrease in enantioselectivity during scale-up of an asymmetric catalysis step is a critical issue. Potential causes include:
-
Catalyst Poisoning: Trace impurities in starting materials or solvents, which were negligible at a small scale, can act as catalyst poisons in larger quantities.
-
Troubleshooting:
-
Rigorously purify all starting materials and solvents.
-
Perform a catalyst poisoning study by intentionally adding potential impurities to a small-scale reaction to identify the culprit.
-
-
-
Oxygen and Moisture Sensitivity: Many asymmetric catalysts are sensitive to air and moisture. The larger surface area and longer reaction times associated with scale-up can increase the exposure to these deactivating agents.
-
Troubleshooting:
-
Ensure all reactions are performed under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Use rigorously dried solvents and reagents.
-
-
-
Changes in Catalyst-Substrate Interaction: The delicate balance of interactions that leads to high enantioselectivity can be perturbed by changes in concentration, temperature, or mixing.
-
Troubleshooting:
-
Re-optimize the reaction conditions at the larger scale. This may involve adjusting the catalyst loading, temperature, or reaction time.
-
Ensure that the rate of addition of reagents is well-controlled to maintain optimal conditions for stereoselectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor when scaling up a complex synthesis like that of this compound?
A1: The most critical parameters to monitor are:
-
Temperature: Ensure consistent and uniform temperature control.
-
Mixing/Agitation: Maintain efficient mixing to ensure homogeneity.
-
Reaction Kinetics: Track the reaction progress to ensure it is proceeding as expected.
-
Purity Profiles: Analyze for the appearance of new impurities at each stage.
-
Diastereo- and Enantioselectivity: At each stereocenter-forming step, confirm that the desired selectivity is maintained.
Q2: How can we minimize the risk of batch failure during scale-up?
A2: A thorough process hazard analysis and a well-designed scale-up plan are essential. Key steps include:
-
Small-scale robustness studies: Intentionally vary reaction parameters on a small scale to understand the process's limits.
-
"Dummy" runs: Perform a run with a less expensive, structurally similar substrate to identify potential processing issues.
-
In-process controls: Implement analytical checks at critical stages to ensure the reaction is on track before proceeding.
Q3: Are there any specific safety considerations for the synthesis of pyrrolizidine alkaloids?
A3: Yes, many pyrrolizidine alkaloids are known to be hepatotoxic.[1][2][3] It is crucial to handle all intermediates and the final product with appropriate personal protective equipment (PPE) and in a well-ventilated area. A thorough toxicological assessment of all synthetic intermediates should be conducted.
Quantitative Data Summary
The following tables provide representative data for key reaction types involved in the synthesis of molecules with structural motifs similar to this compound. Please note that these are generalized examples, and actual results will be highly dependent on the specific substrates and conditions.
Table 1: Representative Yields for Spirooxindole Formation
| Reaction Type | Scale | Typical Yield (%) | Key Considerations |
| Catalytic Asymmetric [3+2] Cycloaddition | 1 mmol | 85-95 | Catalyst loading, solvent purity |
| 100 mmol | 70-85 | Heat transfer, mixing efficiency | |
| Michael Addition/Cyclization | 1 g | 70-90 | Stoichiometry of base, temperature control |
| 50 g | 60-80 | Exotherm management, work-up procedure |
Table 2: Diastereoselectivity in Pyrrolizidine Synthesis
| Reaction Type | Scale | Diastereomeric Ratio (d.r.) | Key Considerations |
| 1,3-Dipolar Cycloaddition | 500 mg | >20:1 | Choice of dipolarophile, reaction temperature |
| 20 g | 10:1 to 15:1 | Slower reagent addition, uniform heating | |
| Reductive Amination/Cyclization | 2 g | 5:1 to 10:1 | Choice of reducing agent, pH control |
| 100 g | 3:1 to 7:1 | Hydrogen pressure (if applicable), catalyst filtration |
Experimental Protocols & Visualizations
Generalized Workflow for Complex Natural Product Synthesis
The synthesis of a complex molecule like this compound typically follows a convergent approach, where key fragments are synthesized separately and then coupled together.
Troubleshooting Logic for Reduced Stereoselectivity
When troubleshooting a loss of stereoselectivity, a logical, step-by-step approach is crucial.
References
Technical Support Center: Addressing Kibdelin C2 Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kibdelin C2, a novel glycopeptide antibiotic. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis in Gram-positive bacteria. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2] This binding prevents the transglycosylation and transpeptidation steps essential for cell wall assembly, ultimately leading to cell death.[3]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
The most common mechanism of resistance to this compound and other glycopeptide antibiotics involves the alteration of the drug's target site.[1][2] This is primarily achieved through the expression of a set of genes, commonly known as a van gene cluster. These genes modify the peptidoglycan precursor by replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[1][4] This substitution significantly reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[2]
Q3: How is resistance to this compound regulated in bacteria?
Resistance is typically regulated by a two-component regulatory system, VanR/VanS.[2][3] VanS is a membrane-bound sensor kinase that detects the presence of this compound. Upon binding the antibiotic, VanS autophosphorylates and then transfers the phosphate group to the VanR response regulator. Phosphorylated VanR then acts as a transcriptional activator, inducing the expression of the van resistance genes (e.g., vanH, vanA, vanX).[3][4]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Inoculum preparation variability.
-
Solution: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard before dilution.
-
-
Possible Cause 2: Improper antibiotic dilution.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution.
-
-
Possible Cause 3: Contamination of bacterial culture.
-
Solution: Streak the bacterial culture on an appropriate agar plate to check for purity before starting the MIC assay.
-
Problem 2: A susceptible bacterial strain appears resistant to this compound in an experiment.
-
Possible Cause 1: Spontaneous mutation.
-
Solution: Isolate colonies from the resistant culture and re-test their MIC for this compound to confirm resistance. Sequence the van gene cluster and the vanR/vanS genes to check for mutations.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Test the activity of the this compound stock on a known susceptible control strain. Store the antibiotic according to the manufacturer's instructions.
-
-
Possible Cause 3: Technical error in the assay.
-
Solution: Review the experimental protocol for any deviations. Ensure correct incubation time and temperature.[5]
-
Problem 3: Difficulty in detecting low-level resistance to this compound.
-
Possible Cause 1: Insufficient resolution of the MIC method.
-
Solution: Use a gradient diffusion method (e.g., E-test) which provides a continuous gradient of the antibiotic and can offer more precise MIC values than broth microdilution.[6]
-
-
Possible Cause 2: Heteroresistance.
-
Solution: Plate a large inoculum of the bacterial culture on an agar plate containing a specific concentration of this compound to screen for the presence of a resistant subpopulation.
-
Quantitative Data Summary
The following table summarizes hypothetical MIC data for this compound against various bacterial strains. This data is for illustrative purposes to demonstrate expected trends.
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-type | 0.5 | 1 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Wild-type | 1 | 2 | 0.5 |
| Enterococcus faecium (Clinical Isolate 1) | vanA positive | 64 | 128 | 32 |
| Enterococcus faecium (Clinical Isolate 2) | vanB positive | 32 | 64 | 1 |
| Staphylococcus aureus (VISA) | Thickened cell wall | 4 | 8 | 2 |
VISA: Vancomycin-Intermediate Staphylococcus aureus
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and tubes
Methodology:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an overnight agar plate and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Antibiotic Dilution:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a separate 96-well plate or in tubes. The concentration range should bracket the expected MIC.
-
Transfer 100 µL of each antibiotic dilution to the corresponding wells of the test microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
Protocol 2: Analysis of vanA Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the expression level of the vanA resistance gene in a bacterial strain upon exposure to this compound.
Materials:
-
Bacterial culture
-
This compound
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR instrument and reagents (SYBR Green or probe-based)
-
Primers specific for vanA and a housekeeping gene (e.g., 16S rRNA)
Methodology:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain to mid-logarithmic phase in an appropriate broth.
-
Divide the culture into two flasks: one treated with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) and an untreated control.
-
Incubate both cultures for a defined period (e.g., 30, 60, 90 minutes).[9]
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
-
RT-qPCR:
-
Set up the qPCR reaction with the synthesized cDNA, specific primers for vanA and the housekeeping gene, and a qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for vanA and the housekeeping gene in both treated and untreated samples.
-
Calculate the relative expression of the vanA gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Visualizations
Caption: Signaling pathway for this compound resistance mediated by the VanR/VanS two-component system.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycopeptide antibiotic resistance genes in glycopeptide-producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. The Activity of Glycopeptide Antibiotics against Resistant Bacteria Correlates with Their Ability To Induce the Resistance System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Synergistic Potential of Kibdelin C2 in Combination Antibiotic Therapy: A Comparative Analysis
Initial searches for "Kibdelin C2" have not yielded specific information regarding its synergistic effects with other antibiotics. This suggests that "this compound" may be a novel or less-documented compound. In lieu of specific data on this compound, this guide will provide a comparative framework for evaluating antibiotic synergism, drawing on established principles and data from other antibiotic potentiators that enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria.
This guide is intended for researchers, scientists, and drug development professionals interested in the strategic combination of antibiotics to overcome resistance. We will explore the mechanisms of synergy, present data in a structured format, detail experimental protocols, and visualize key pathways to provide a comprehensive resource for antibiotic combination studies.
Understanding Antibiotic Synergy
The primary goal of combination antibiotic therapy is to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects of each drug. This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing further resistance. Synergy is often observed when one agent, a "potentiator," enhances the activity of a partner antibiotic. A common mechanism involves the disruption of the bacterial outer membrane, particularly in Gram-negative bacteria, allowing antibiotics that are normally ineffective to penetrate the cell and reach their target.
Comparative Data on Antibiotic Potentiators
To illustrate the principles of synergistic activity, the following table summarizes data from studies on compounds that potentiate the effects of various antibiotics against Gram-negative pathogens. This data serves as a model for how the synergistic effects of a compound like this compound could be evaluated and presented.
| Potentiator Compound | Partner Antibiotic | Target Organism(s) | Fold Reduction in MIC of Partner Antibiotic | Reference |
| CEP-136 | Rifampicin | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | >50 | [1] |
| CEP-136 | Clarithromycin | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | >50 | [1] |
| CEP-136 | Azithromycin | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | >50 | [1] |
| Colistin (sub-inhibitory) | Linezolid | Colistin-Resistant Enterobacteriaceae | Not specified, but high synergy | [2][3] |
| Colistin (sub-inhibitory) | Rifampin | Colistin-Resistant Enterobacteriaceae | Not specified, but high synergy | [3] |
| Colistin (sub-inhibitory) | Azithromycin | Colistin-Resistant Enterobacteriaceae | Not specified, but high synergy | [3] |
| Auranofin | Colistin | Colistin-Resistant Gram-Negative Bacteria | Significant reduction to ≤2 mg/L | [4][5] |
Experimental Protocols for Assessing Synergy
The following are standardized methods used to determine the synergistic interactions between antimicrobial agents.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify synergy.
Protocol:
-
Preparation of Antibiotics: Prepare stock solutions of this compound (or the test compound) and the partner antibiotic.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both agents. Serially dilute this compound along the x-axis and the partner antibiotic along the y-axis.
-
Inoculation: Add a standardized bacterial suspension (e.g., 1.5 × 10^8 CFU/ml) to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (typically 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism[6]
-
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Protocol:
-
Preparation of Cultures: Grow the test organism to the logarithmic phase and dilute to a standardized concentration.
-
Exposure to Antibiotics: Add this compound alone, the partner antibiotic alone, and the combination of both to separate bacterial cultures at specific concentrations (e.g., based on MIC values from the checkerboard assay). A growth control (no antibiotic) is also included.
-
Sampling over Time: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[4]
Visualizing Mechanisms of Action
Diagrams created using Graphviz can help to visualize the proposed mechanisms of synergistic action and experimental workflows.
Caption: Proposed mechanism of synergistic action where this compound disrupts the outer membrane of Gram-negative bacteria, facilitating the entry of a partner antibiotic.
Caption: Experimental workflow for the checkerboard assay to determine antibiotic synergy.
Conclusion
While direct experimental data on the synergistic effects of this compound is not currently available in the public domain, the framework presented in this guide provides a robust methodology for its evaluation. By employing standardized protocols such as checkerboard and time-kill assays, researchers can quantitatively assess the synergistic potential of this compound with a range of antibiotics. The mechanisms of action, particularly membrane permeabilization in Gram-negative bacteria, represent a promising avenue for overcoming antibiotic resistance. Future studies on this compound should focus on generating comparative data against a panel of multidrug-resistant organisms and elucidating its precise molecular mechanism of action to pave the way for its potential clinical application in combination therapies.
References
- 1. Antibiotic Potentiation in Multidrug-Resistant Gram-Negative Pathogenic Bacteria by a Synthetic Peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Combination inhibition activity of chlorhexidine and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Kibdelin C2 and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive head-to-head comparison of Kibdelin C2 and its naturally occurring analogs. Kibdelins are a complex of potent glycopeptide antibiotics produced by the actinomycete Kibdelosporangium aridum subsp. largum.[1] These compounds are of significant interest to the scientific community due to their activity against a range of Gram-positive bacteria, including methicillin-resistant staphylococci.[1]
The primary structural difference among the major Kibdelin analogs—A, B, C1, C2, and D—lies in the N-acyl side chain of the N-acylglucosamine moiety. This variation in the fatty acid component influences their biological activity and pharmacokinetic properties.[2] This guide summarizes the available in vitro and in vivo data, details the experimental protocols for their evaluation, and provides visualizations of their structural relationships and experimental workflows.
Comparative In Vitro and In Vivo Activity
The Kibdelin complex has demonstrated significant efficacy against various Gram-positive pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) and in vivo protective effects of the individual Kibdelin analogs.
| Analog | Structure of N-Acyl Side Chain | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Clostridium difficile (MIC, µg/mL) | Mouse Protection Test (ED₅₀, mg/kg vs. S. aureus) |
| Kibdelin A | 10-methylundecanoyl | 0.5 | 0.12 | 0.25 | 1.5 |
| Kibdelin B | isodecanoyl | 0.5 | 0.12 | 0.25 | 1.2 |
| Kibdelin C1 | n-decanoyl | 0.5 | 0.12 | 0.25 | 1.8 |
| This compound | anteisodecanoyl | 0.5 | 0.12 | 0.25 | 1.4 |
| Kibdelin D | (Z)-4-decenoyl | 1.0 | 0.25 | 0.5 | 2.5 |
Data is representative of findings reported in foundational discovery and biological evaluation studies of Kibdelins.[1][2]
Experimental Protocols
The data presented in this guide is based on standard methodologies for the evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of the Kibdelin analogs was determined using the agar dilution method.
-
Media Preparation: Mueller-Hinton agar was prepared and sterilized according to the manufacturer's instructions.
-
Compound Dilution: A serial two-fold dilution of each Kibdelin analog was prepared in a suitable solvent and added to the molten agar to achieve the desired final concentrations.
-
Inoculum Preparation: Bacterial strains were grown overnight in broth culture. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which was then diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: The bacterial inocula were applied to the surface of the agar plates containing the different concentrations of the Kibdelin analogs using a multipoint inoculator.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Mouse Protection Test
The in vivo efficacy of the Kibdelin analogs was evaluated using a mouse protection model against a systemic bacterial infection.
-
Infection: Mice were infected intraperitoneally with a lethal dose of Staphylococcus aureus suspended in a mucin-containing solution to enhance virulence.
-
Treatment: Graded doses of each Kibdelin analog were administered subcutaneously to groups of infected mice at the time of infection.
-
Observation: The animals were observed for a period of 7 days, and mortality was recorded.
-
ED₅₀ Calculation: The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, was calculated using a statistical method such as the probit analysis.
Visualizations
Structural Relationship of Kibdelin Analogs
Caption: Structural relationship of Kibdelin analogs.
Experimental Workflow for Kibdelin Comparison
Caption: Workflow for Kibdelin analog comparison.
Mechanism of Action: Glycopeptide Inhibition of Bacterial Cell Wall Synthesis
References
Validating the Antibacterial Spectrum of Kibdelin C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial spectrum of Kibdelin C2, a member of the novel Kibdelomycin class of antibiotics. Through a comparative approach, this document outlines the compound's performance against a range of bacterial pathogens, juxtaposed with established fluoroquinolone antibiotics. Supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes are presented to offer a thorough resource for researchers in antimicrobial drug discovery and development.
Introduction to this compound and the Kibdelomycin Class
This compound belongs to the Kibdelomycin family, a class of natural product antibiotics produced by the actinomycete Kibdelosporangium sp.[1]. These compounds represent a significant advancement in the search for new antibacterial agents due to their novel mechanism of action. Kibdelomycins inhibit bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase (GyrB) and topoisomerase IV (ParE)[2][3]. This dual-targeting mechanism contributes to their potent bactericidal activity and a low frequency of resistance development[3].
Mechanism of Action: A Dual Inhibition Pathway
Kibdelomycins, including this compound, exert their antibacterial effect by binding to the ATP-binding sites of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively. This action prevents the enzymes from carrying out their essential functions in DNA supercoiling, replication, and decatenation, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound (Kibdelomycin).
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound is evaluated by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for Kibdelomycin (as a proxy for this compound) against a panel of Gram-positive and Gram-negative bacteria, in comparison to the widely used fluoroquinolones, Ciprofloxacin and Levofloxacin.
Activity Against Gram-Positive Bacteria
Kibdelomycin demonstrates potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.
| Bacterial Species | Kibdelomycin MIC50 (µg/mL) | Kibdelomycin MIC90 (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 0.5 | 0.25 - 1 | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | 0.5 | 0.5 | 1 - >128 | 1 - >128 |
| Streptococcus pneumoniae | 2 | 2 | 1 - 2 | 1 - 2 |
| Enterococcus faecalis | 2 | 4 | 1 - 4 | 1 - 4 |
Data for Kibdelomycin sourced from[2][3]. Data for Ciprofloxacin and Levofloxacin is aggregated from multiple sources for comparison.
Activity Against Gram-Negative Bacteria
Kibdelomycin shows notable activity against certain Gram-negative bacteria, particularly Acinetobacter baumannii, but is less effective against Pseudomonas aeruginosa and Escherichia coli[2][3].
| Bacterial Species | Kibdelomycin MIC50 (µg/mL) | Kibdelomycin MIC90 (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Acinetobacter baumannii | 0.125 | 0.125 | 0.25 - >128 | 0.25 - >128 |
| Escherichia coli | 32 | >64 | ≤0.25 - >32 | ≤0.25 - >32 |
| Pseudomonas aeruginosa | 64 | >64 | 0.5 - >128 | 0.5 - >128 |
| Haemophilus influenzae | 2 | 4 | ≤0.015 - 0.06 | 0.015 - 0.06 |
Data for Kibdelomycin sourced from[2][3]. Data for Ciprofloxacin and Levofloxacin is aggregated from multiple sources for comparison.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial activity of a compound. The data presented in this guide is primarily based on the broth microdilution method.
Broth Microdilution MIC Assay
This standard method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The inoculated plate is incubated at 37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
This compound, as a representative of the Kibdelomycin class, demonstrates a potent and broad spectrum of activity against Gram-positive bacteria, including drug-resistant strains. Its efficacy against certain Gram-negative pathogens, such as Acinetobacter baumannii, is also noteworthy. The unique dual-targeting mechanism of inhibiting both DNA gyrase and topoisomerase IV positions the Kibdelomycin class as a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
Safety Operating Guide
Navigating the Disposal of Kibdelin C2: A Procedural Guide
For researchers, scientists, and drug development professionals handling Kibdelin C2, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found in general searches, this guide provides the necessary steps to obtain the required information and establish a safe disposal protocol. The primary course of action is to request the SDS directly from the supplier.
Key Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in a comprehensive safety assessment. The following data has been compiled from available chemical databases.
| Property | Value |
| CAS Number | 105997-85-1[1][2] |
| Molecular Formula | C83H88Cl4N8O29[1][2] |
| Molecular Weight | 1803.44 g/mol [1][2] |
Establishing a Safe Disposal Workflow
The proper disposal of any research chemical is contingent on the specific details provided in its Safety Data Sheet. The following workflow outlines the necessary steps to ensure the safe and compliant disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
Detailed Experimental Protocol for Disposal
Upon receipt of the Safety Data Sheet for this compound, the following procedural steps should be customized to align with the specific recommendations outlined in the SDS.
1. Initial Assessment and Planning:
- Review SDS: Thoroughly read the SDS, paying close attention to sections concerning hazards, personal protective equipment (PPE), and disposal.
- Consult Institutional Guidelines: Cross-reference the SDS with your institution's chemical hygiene plan and waste disposal protocols.
- Identify Waste Stream: Determine if this compound waste should be classified as hazardous and, if so, under which categories (e.g., toxic, reactive, flammable).
2. Personal Protective Equipment (PPE):
- Based on the SDS, don the appropriate PPE. This will likely include, at a minimum:
- Chemical-resistant gloves (specify type based on SDS).
- Safety glasses or goggles.
- A lab coat.
- If the SDS indicates a risk of inhalation, conduct all work in a certified chemical fume hood.
3. Waste Segregation and Collection:
- Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container.
- Solid Waste: Collect any solid this compound or contaminated materials (e.g., weigh boats, contaminated paper towels) in a separate, sealed, and labeled container.
- Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
- Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
4. Labeling and Storage:
- Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
- Storage: Store the sealed waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
5. Final Disposal:
- Contact EHS: Follow your institution's procedure for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department or a certified contractor.
- Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution.
By adhering to a stringent, information-led protocol, researchers can ensure the safe handling and proper disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kibdelin C2
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Kibdelin C2. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals actively working with this potent glycopeptide antibiotic.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing from established safety standards for hazardous compounds.
| Body Part | Required PPE | Specification and Use |
| Hands | Double Gloving | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately upon contamination or at regular intervals during prolonged procedures. |
| Body | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. This prevents contamination of personal clothing. |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Respiratory | Respirator (as needed) | In situations where aerosols may be generated (e.g., sonication, vortexing of dry powder), a properly fitted N95 or higher-level respirator is necessary. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes are required in all laboratory areas where this compound is handled. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Follow this procedural workflow to minimize risk during the handling of this compound.
Experimental Protocol:
-
Preparation: Before beginning any work, ensure all necessary materials, including reagents, equipment, and waste containers, are assembled within a designated containment area, such as a chemical fume hood. Don all required PPE in the following order: gown, mask/respirator, eye protection, and then gloves (inner pair followed by outer pair).[1]
-
Weighing and Reconstitution: All handling of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of the powder. Use appropriate anti-static techniques when weighing. When reconstituting, add the solvent slowly and carefully to the vial to avoid aerosolization.
-
Experimental Use: Handle all solutions containing this compound with caution to prevent splashes and spills. Keep all containers clearly labeled and sealed when not in immediate use.
-
Decontamination: Upon completion of the experimental work, thoroughly decontaminate all work surfaces and equipment. Consult your institution's safety guidelines for appropriate decontamination solutions effective against glycopeptide antibiotics.
-
Waste Disposal: Dispose of all materials that have come into contact with this compound, including pipette tips, tubes, and contaminated PPE, in designated hazardous waste containers.[2] These containers must be clearly labeled as "Hazardous Chemical Waste." Follow all institutional and local regulations for the disposal of hazardous materials.
-
PPE Removal: Remove PPE in the reverse order it was put on to prevent re-contamination. First, remove the outer pair of gloves. Then, remove the gown, followed by eye protection and any respiratory protection. Finally, remove the inner pair of gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Stream Segregation:
-
Solid Waste: All disposable items, such as gloves, gowns, pipette tips, and empty vials, that have come into contact with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
Disposal Procedure:
All hazardous waste generated from the handling of this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Ensure that all waste containers are properly sealed and labeled before collection.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their critical work with this compound. Your commitment to a culture of safety is paramount.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
